molecular formula C9H11F2N B13046733 [(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine

[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine

Cat. No.: B13046733
M. Wt: 171.19 g/mol
InChI Key: WZTWPNDSZMOORY-ZCFIWIBFSA-N
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Description

[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine is an organic compound with the molecular formula C₉H₁₁F₂N It is characterized by the presence of a difluorophenyl group attached to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine typically involves the reaction of 2,4-difluoroacetophenone with methylamine. The process begins with the reduction of 2,4-difluoroacetophenone to the corresponding alcohol, followed by its conversion to the amine through reductive amination. Common reagents used in this process include sodium borohydride (NaBH₄) for reduction and methylamine for amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted difluorophenyl derivatives .

Scientific Research Applications

[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • [(1R)-1-(3,4-Difluorophenyl)ethyl]methylamine
  • [(1R)-1-(2,5-Difluorophenyl)ethyl]methylamine
  • [(1R)-1-(2,4-Difluorophenyl)ethyl]ethylamine

Uniqueness

[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine is unique due to its specific difluorophenyl substitution pattern, which imparts distinct chemical and biological properties. This substitution pattern can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Biological Activity

[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a difluorophenyl group, which is known to enhance its binding affinity to various biological targets. This structural characteristic is crucial for its interaction with enzymes and receptors, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, leading to modulation of metabolic pathways. For instance, it has been studied for its effects on kinases and other critical enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It interacts with various receptors, potentially influencing neurotransmitter systems and contributing to therapeutic effects in neurological disorders.

1. Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antitumor properties by targeting specific kinases. For example, one study reported that derivatives containing the difluorophenyl moiety showed significant inhibitory activity against ALK (anaplastic lymphoma kinase), with IC50 values indicating high potency .

2. Neurological Effects

Research has indicated that this compound may have implications in treating neurological disorders due to its ability to modulate serotonin receptors. Specifically, it has been suggested that derivatives can act as agonists for serotonin receptors, which are crucial in mood regulation and anxiety disorders .

Case Study 1: Kinase Inhibition

A study focusing on the structural modifications of compounds related to this compound highlighted its potent inhibitory effects on ALK with an IC50 value as low as 0.080 μM. This suggests a promising avenue for developing targeted cancer therapies .

CompoundTargetIC50 Value (μM)Selectivity
Compound 1ALK0.080High
Compound 2TrkA>1.0Moderate

Case Study 2: Neuropharmacology

Another investigation into the pharmacological properties of similar compounds revealed their potential as antidepressants through serotonin receptor modulation. This aligns with findings from various studies indicating that such compounds can influence mood-related pathways effectively .

Research Findings

  • Synthesis and Characterization : The synthesis of this compound has been optimized to improve yield and purity, facilitating further biological testing.
  • In Vivo Studies : Preliminary in vivo studies suggest that this compound exhibits favorable pharmacokinetic properties, including good bioavailability and metabolic stability.
  • Toxicology : Toxicological evaluations are ongoing to assess safety profiles in potential therapeutic applications.

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

(1R)-1-(2,4-difluorophenyl)-N-methylethanamine

InChI

InChI=1S/C9H11F2N/c1-6(12-2)8-4-3-7(10)5-9(8)11/h3-6,12H,1-2H3/t6-/m1/s1

InChI Key

WZTWPNDSZMOORY-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)F)NC

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)NC

Origin of Product

United States

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